

physical and chemical properties of (5-Methylthiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(5-Methylthiophen-2-yl)methanamine hydrochloride
Cat. No.:	B060439

[Get Quote](#)

An In-depth Technical Guide to (5-Methylthiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class, a heterocyclic aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis route with detailed experimental protocols, analytical methods for purity assessment, and a discussion of its potential biological activities based on the characteristics of related thiophene compounds.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **(5-Methylthiophen-2-yl)methanamine hydrochloride** is presented below.

Property	Value	Source
Chemical Name	(5-Methylthiophen-2-yl)methanamine hydrochloride	-
CAS Number	171661-55-5	[1]
Molecular Formula	C ₆ H ₁₀ ClNS	[1]
Molecular Weight	163.67 g/mol	-
Melting Point	191-193 °C	-
Boiling Point (of free amine)	67-68 °C at 3 mmHg (Predicted)	[2]
Density (of free amine)	~1.1 g/mL (Predicted)	[2]
Solubility	No data available. Expected to be soluble in water and lower alcohols.	-
pKa	No data available.	-

Predicted Spectroscopic Data for the Free Amine, (5-Methylthiophen-2-yl)methanamine:

- ¹H NMR: Predicted chemical shifts are approximately:
 - δ 2.4 (s, 3H, -CH₃)
 - δ 3.9 (s, 2H, -CH₂NH₂)
 - δ 6.6 (d, 1H, thiophene ring H)
 - δ 6.8 (d, 1H, thiophene ring H)
 - The NH₂ protons would likely appear as a broad singlet.
- ¹³C NMR: Predicted chemical shifts are approximately:
 - δ 15.0 (-CH₃)

- δ 40.0 (-CH₂NH₂)
- δ 124.0 (thiophene ring CH)
- δ 125.0 (thiophene ring CH)
- δ 140.0 (thiophene ring C-CH₃)
- δ 145.0 (thiophene ring C-CH₂NH₂)^{[3][4][5][6]}

Experimental Protocols

Synthesis

A plausible and common synthetic route to **(5-Methylthiophen-2-yl)methanamine hydrochloride** involves a two-step process starting from 2-methylthiophene: Vilsmeier-Haack formylation to produce the intermediate aldehyde, followed by reductive amination and subsequent hydrochloride salt formation.

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the thiophene ring.^[7]

- Materials: 2-Methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
- Procedure:
 - In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.
 - Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.
 - After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

- Add 2-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
- After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde.
- Purify the crude product by vacuum distillation.

Step 2: Synthesis of **(5-Methylthiophen-2-yl)methanamine Hydrochloride**

This step involves the reductive amination of the aldehyde followed by the formation of the hydrochloride salt.

- Materials: 5-Methyl-2-thiophenecarboxaldehyde, Ammonium acetate, Sodium cyanoborohydride (NaBH_3CN), Methanol, Diethyl ether, Hydrochloric acid (ethanolic or gaseous).
- Procedure:
 - Dissolve 5-methyl-2-thiophenecarboxaldehyde and a large excess of ammonium acetate in methanol.
 - Add sodium cyanoborohydride portion-wise to the solution at room temperature.
 - Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.
 - Once the reaction is complete, remove the methanol under reduced pressure.

- Dissolve the residue in water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate and filter.
- To the ethereal solution, add a solution of hydrochloric acid in ethanol (or bubble HCl gas) until precipitation is complete.
- Collect the white precipitate of **(5-Methylthiophen-2-yl)methanamine hydrochloride** by filtration.
- Wash the solid with cold diethyl ether and dry under vacuum.[\[8\]](#)[\[9\]](#)

Purification:

The crude hydrochloride salt can be purified by recrystallization.[\[8\]](#)[\[10\]](#)[\[11\]](#)

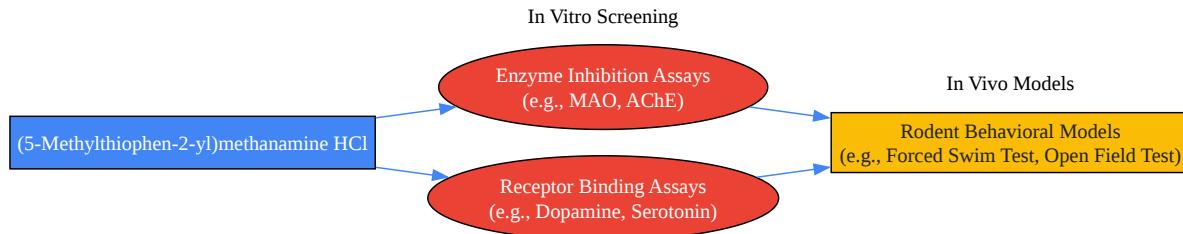
- Procedure:
 - Dissolve the crude product in a minimal amount of hot methanol or ethanol.
 - If necessary, filter the hot solution to remove any insoluble impurities.
 - Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of **(5-Methylthiophen-2-yl)methanamine hydrochloride**.

- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions (suggested):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm (based on the thiophene chromophore).
- Procedure:
 - Prepare a standard solution of the purified compound at a known concentration in the mobile phase.
 - Prepare the sample solution at a similar concentration.
 - Inject both the standard and sample solutions into the HPLC system.
 - The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)


Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **(5-Methylthiophen-2-yl)methanamine hydrochloride**, the thiophene scaffold is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit certain pharmacological effects.

Potential Neurological Effects

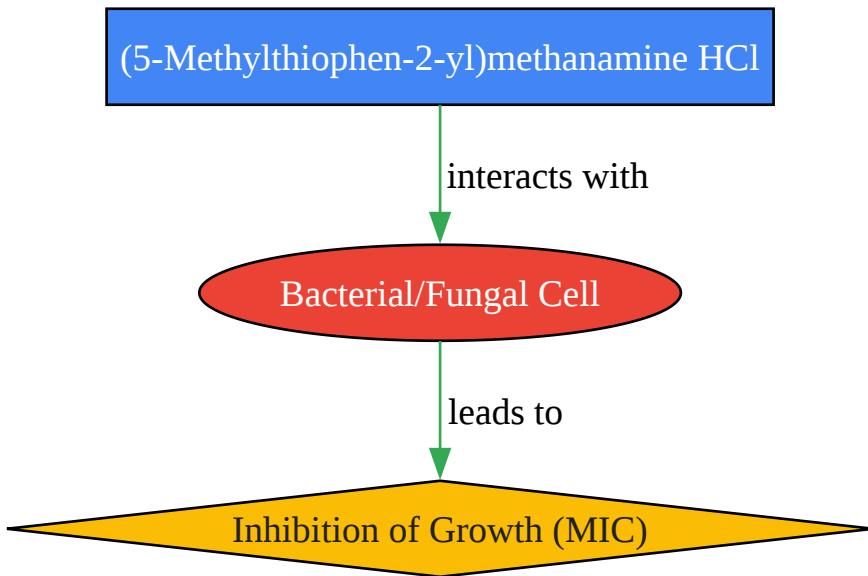
Thiophene derivatives have been shown to possess a range of activities within the central nervous system (CNS).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) Some have demonstrated anticonvulsant, antidepressant, and antipsychotic properties. The lipophilicity of the thiophene ring may facilitate crossing the blood-brain barrier.[\[21\]](#)

Proposed Experimental Workflow for Neurological Activity Screening:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for screening neurological activity.

Potential Antimicrobial Activity


Many thiophene derivatives have been reported to exhibit antibacterial and antifungal properties.[22][23][24][25][26] The sulfur atom in the thiophene ring is often implicated in these activities.

Proposed Experimental Protocol for Antimicrobial Screening:

- Microorganisms: A panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
- Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
- Procedure:
 - Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.
 - Inoculate each well with a standardized suspension of the test microorganism.
 - Incubate the plates under appropriate conditions.

- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Relationship for Antimicrobial Activity:

[Click to download full resolution via product page](#)

Caption: Logical flow of antimicrobial screening.

Safety Information

- Hazard Statements: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
- Precautionary Statements: Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[\[1\]](#)

Conclusion

(5-Methylthiophen-2-yl)methanamine hydrochloride is a readily synthesizable compound with potential for biological activity, given the known properties of the thiophene class of molecules. This guide provides a foundational understanding of its properties and outlines protocols for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Methylthiophen-2-yl)methanamine hydrochloride | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (5-methylthiophen-2-yl)methanamine | CAS 104163-34-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 13.11 Characteristics of ¹³C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. saspublishers.com [saspublishers.com]
- 25. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO₂ Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Potential natural antimicrobial and antibiofilm properties of Piper betle L. against *Staphylococcus pseudintermedius* and methicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of (5-Methylthiophen-2-yl)methanamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060439#physical-and-chemical-properties-of-5-methylthiophen-2-yl-methanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com